

"Methyl 3-iodo-1H-indazole-6-carboxylate chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-iodo-1H-indazole-6-carboxylate

Cat. No.: B1326387

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An In-depth Technical Guide to **Methyl 3-iodo-1H-indazole-6-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **Methyl 3-iodo-1H-indazole-6-carboxylate**. This indazole derivative serves as a crucial building block in medicinal chemistry and drug discovery, primarily due to the versatile reactivity of the indazole scaffold.^{[1][2]} Indazole-containing compounds are recognized for a wide range of biological activities, including anti-inflammatory and anti-tumor properties, and are particularly prominent as kinase inhibitors in targeted cancer therapies.^{[1][3]}

Core Chemical Properties

Methyl 3-iodo-1H-indazole-6-carboxylate is a solid, often appearing as a yellow substance.^{[4][5]} Its core structure consists of a bicyclic indazole ring, iodinated at the 3-position, with a methyl ester group at the 6-position.

Quantitative Data Summary

The key physicochemical properties of **Methyl 3-iodo-1H-indazole-6-carboxylate** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	885518-82-1	[1][4][5][6]
Molecular Formula	C ₉ H ₇ IN ₂ O ₂	[1][5][6][7]
Molecular Weight	302.07 g/mol	[5][6][7]
Appearance	Yellow Solid	[4]
Boiling Point	421.4 ± 25.0 °C (Predicted)	[8]
Density	1.948 ± 0.06 g/cm ³ (Predicted)	[8]
pKa	10.47 ± 0.40 (Predicted)	[8]
Purity	≥95-98% (Typically by HPLC)	[6][9]
Mass Spectrometry	LC/MS (ESI) m/z: 303 (M + H) ⁺	[4]

Structural Identifiers

Identifier	Value	Source(s)
InChI Key	VSXHXVGVWOSYULI-UHFFFAOYSA-N	[5]
SMILES	<chem>COC(=O)c1ccc2c(l)n[nH]c2c1</chem>	[5]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and characterization of this compound. The following sections provide established protocols.

Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

The most common route involves the direct iodination of the precursor, Methyl 1H-indazole-6-carboxylate. Two variations of this procedure are presented below.

Protocol 1: Iodination using KOH in DMF

This procedure is noted for its high yield and straightforward execution.^[4]

- **Dissolution:** Dissolve Methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in N,N-Dimethylformamide (DMF, 30 mL).
- **Base Addition:** Add potassium hydroxide (KOH, 1.8 g, 31.9 mmol) to the solution in batches.
- **Iodination:** Cool the mixture to 0 °C and add elemental iodine (I₂, 5.4 g, 21.3 mmol).
- **Reaction:** Allow the reaction mixture to stir at room temperature for 1 hour, monitoring completion via Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, pour the mixture into ice water and perform extraction twice with ethyl acetate (EtOAc).
- **Washing:** Combine the organic phases and wash sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₄) and then with brine.
- **Isolation:** Dry the organic layer and concentrate it to dryness to yield the product as a yellow solid (Expected Yield: ~93%).^[4]

Protocol 2: Iodination using NaOH in Methanol

This method offers an alternative solvent and base system.^[1]

- **Dissolution:** In a reaction vessel, stir and dissolve Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) and sodium hydroxide (NaOH, 0.8 g, 20.0 mmol) in methanol (50 mL).
- **Iodination:** At room temperature, add elemental iodine (I₂, 5.2 g, 20.0 mmol) in batches over a period of 30 minutes.
- **Reaction:** Let the reaction proceed for 1 hour, monitoring progress by TLC.
- **Workup:** After the reaction is complete, evaporate the solvent under reduced pressure. Add 150 mL of water to the residue.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

- Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (2 x 50 mL).
- Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the final product.[\[1\]](#)

Spectroscopic Characterization Protocol

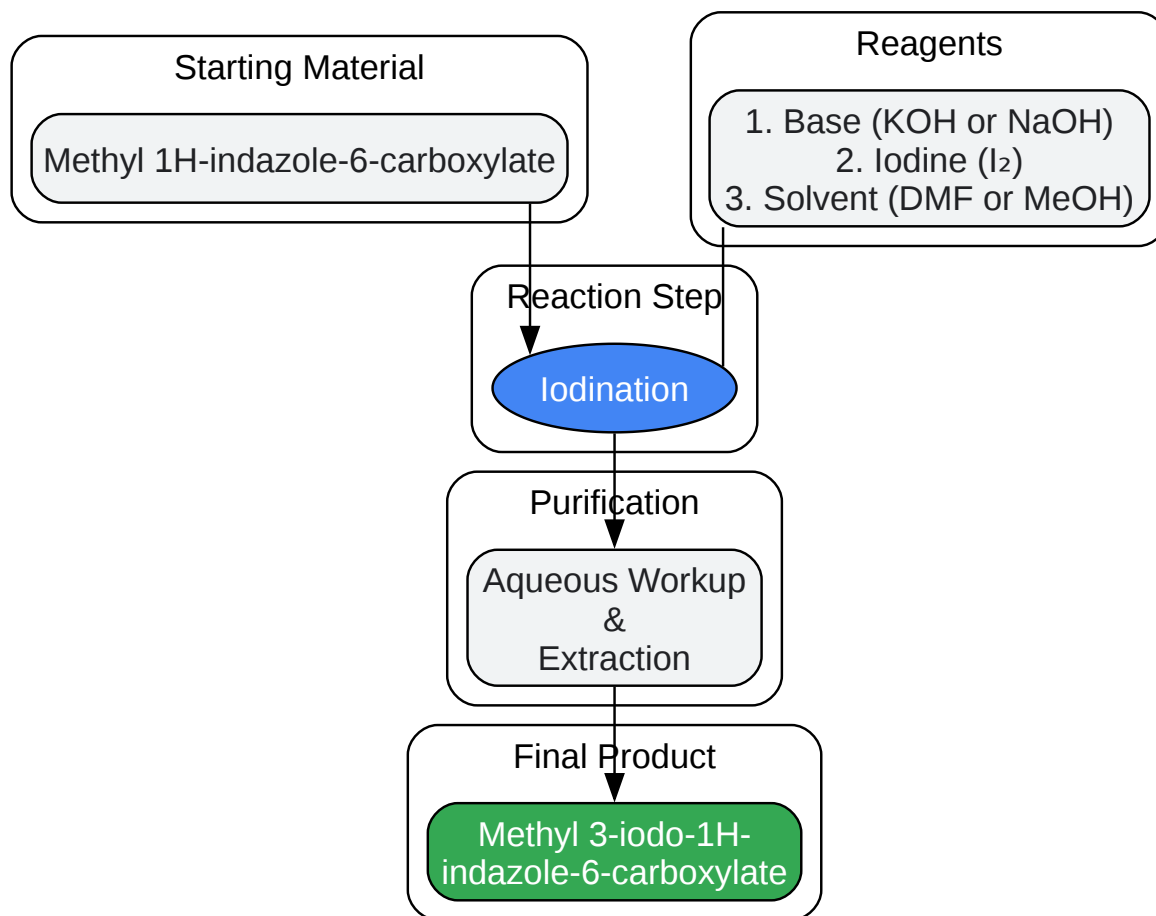
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **Methyl 3-iodo-1H-indazole-6-carboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.[\[10\]](#)
 - Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.[\[10\]](#) For ^{13}C NMR, proton-decoupled acquisition is standard to obtain singlets for each carbon signal.[\[10\]](#)
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.[\[3\]](#)
 - Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion, typically observed as $[M+H]^+$.[\[3\]](#)
 - Mass Analysis: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition by comparing the exact mass to the theoretical mass.[\[3\]](#)
- Infrared (IR) Spectroscopy:
 - Data Acquisition: Record the IR spectrum using a spectrometer, often with a universal ATR sampling accessory.[\[11\]](#) Key absorptions to note would be related to N-H, C=O (ester), and aromatic C-H and C=C stretching vibrations.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general chemical synthesis pathway for **Methyl 3-iodo-1H-indazole-6-carboxylate** from its non-iodinated precursor.

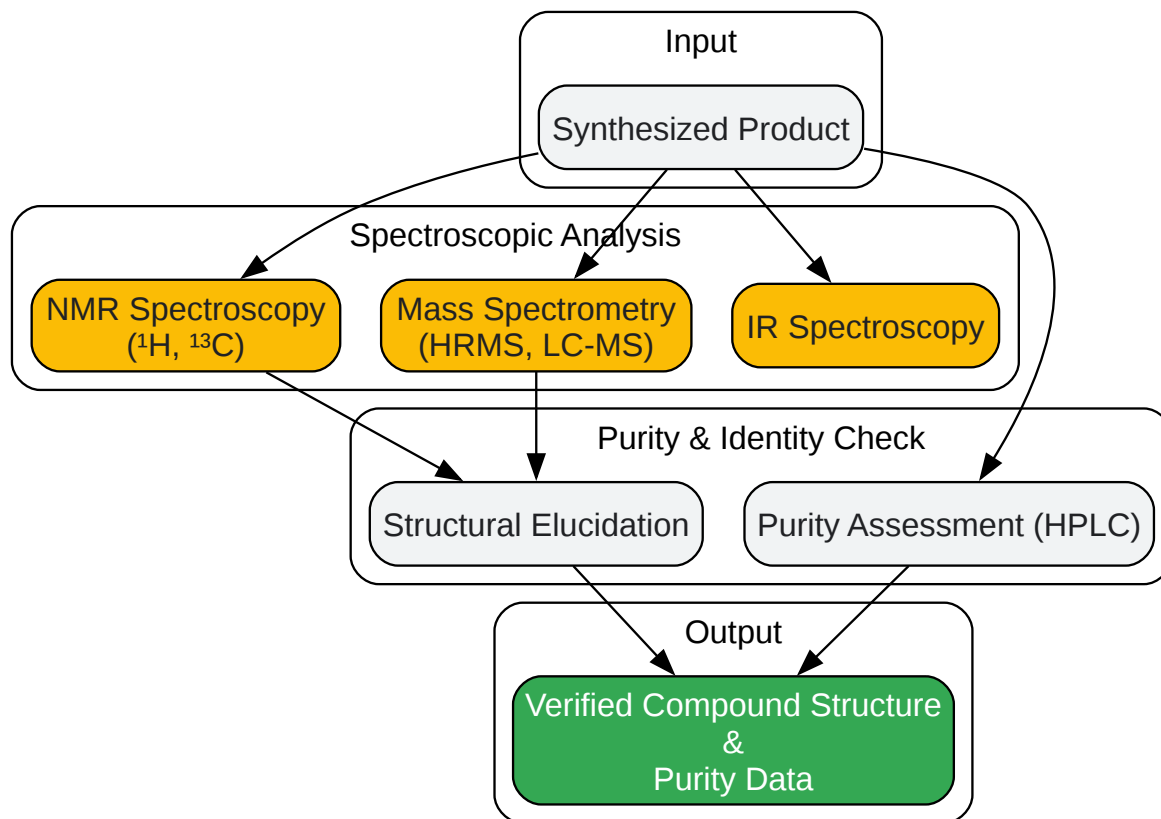


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Caption: General synthesis workflow for **Methyl 3-iodo-1H-indazole-6-carboxylate**.

Analytical Characterization Workflow

This diagram outlines the standard experimental workflow for the structural verification and purity analysis of the synthesized compound.

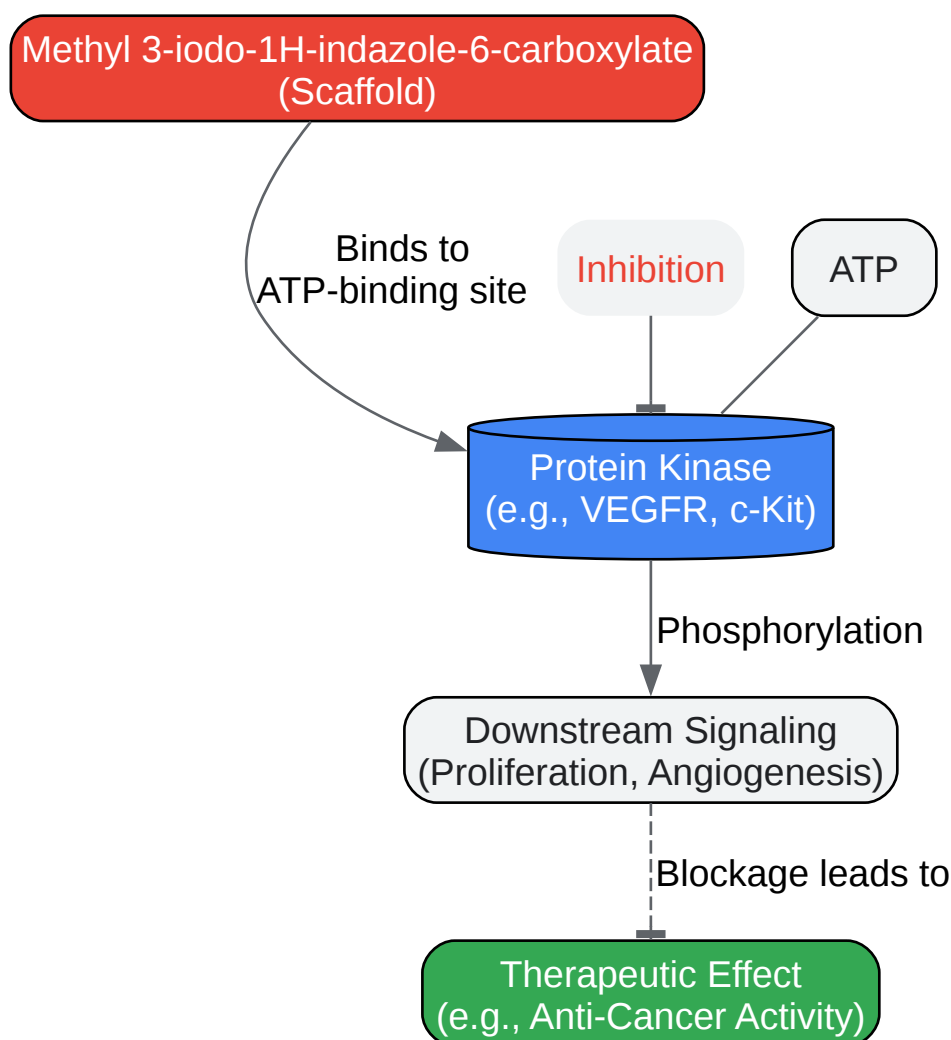


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Caption: Standard workflow for the analytical characterization of the title compound.

Conceptual Role in Drug Development

While specific signaling pathways for this exact molecule are not widely documented, its indazole core is a well-established pharmacophore in kinase inhibitors.[3] The diagram below conceptualizes its role.



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Caption: Conceptual mechanism of indazole derivatives as kinase inhibitors in signaling pathways.

Safety Information

It is essential to handle this chemical with appropriate safety precautions.

- Hazard Classification: Acutely Toxic (Oral, Category 4).[5]
- Signal Word: Warning.[5]
- Hazard Statement: H302 - Harmful if swallowed.[5]

- Pictogram: GHS07 (Exclamation Mark).[5]
- Storage: Store with other combustible solids (Storage Class 11).[5]

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- To cite this document: BenchChem. ["Methyl 3-iodo-1H-indazole-6-carboxylate chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326387#methyl-3-iodo-1h-indazole-6-carboxylate-chemical-properties]

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